molecular formula C23H28O B602013 Levonorgestrel Impurity C CAS No. 1337972-89-0

Levonorgestrel Impurity C

Cat. No.: B602013
CAS No.: 1337972-89-0
M. Wt: 320.48
InChI Key:
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Description

Levonorgestrel Impurity C is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of levonorgestrel, a synthetic progestogen used in various contraceptive formulations. Impurities like this compound are important to identify and quantify to ensure the purity and efficacy of pharmaceutical products.

Mechanism of Action

Target of Action

Levonorgestrel primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Levonorgestrel interacts with its targets by binding to the progesterone and androgen receptors, which results in the slowing of the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovaries .

Biochemical Pathways

The primary biochemical pathway affected by levonorgestrel is the hypothalamic-pituitary-gonadal axis . By slowing the release of GnRH, levonorgestrel suppresses the secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents the maturation and release of eggs from the ovaries, thereby preventing fertilization .

Pharmacokinetics

Levonorgestrel exhibits rapid absorption and distribution in the body. Maximum serum concentrations of levonorgestrel are reached between 1.5 and 2.6 hours after administration . The compound is also found to be stable, with similar serum levels observed up to 9 days from the onset of treatment .

Result of Action

The molecular and cellular effects of levonorgestrel’s action primarily involve the prevention of ovulation and the thickening of cervical mucus .

Action Environment

The action, efficacy, and stability of levonorgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism and effectiveness of levonorgestrel . Additionally, individual variations in metabolism and hormonal levels can also affect the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Levonorgestrel Impurity C typically involves the synthesis of levonorgestrel itself, during which various side reactions can occur, leading to the formation of impurities. One common synthetic route for levonorgestrel involves the ethynylation of methoxydienone to obtain dienol ether, which is then further processed to yield levonorgestrel . During these steps, impurities such as this compound can form due to incomplete reactions or side reactions.

Industrial Production Methods

In an industrial setting, the production of levonorgestrel and its impurities involves stringent control of reaction conditions to minimize impurity formation. This includes optimizing reaction temperatures, solvents, and catalysts to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities like this compound.

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel Impurity C can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.

    Reduction: Reducing agents can convert this compound into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the structure of this compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.

Scientific Research Applications

Levonorgestrel Impurity C is primarily used in scientific research to study the stability and degradation pathways of levonorgestrel. It serves as a reference standard in analytical methods to ensure the quality control of pharmaceutical products. Additionally, understanding the formation and behavior of impurities like this compound can aid in the development of more stable and effective drug formulations .

Comparison with Similar Compounds

Similar Compounds

  • Levonorgestrel Impurity A
  • Levonorgestrel Impurity B
  • Levonorgestrel Impurity D

Uniqueness

Levonorgestrel Impurity C is unique in its specific structure and formation pathway compared to other impurities. Each impurity has distinct chemical properties and potential effects on the stability and efficacy of the final pharmaceutical product. Understanding these differences is crucial for comprehensive quality control and assurance in drug manufacturing .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSCFQZHEPDMAX-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652578
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337972-89-0
Record name 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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